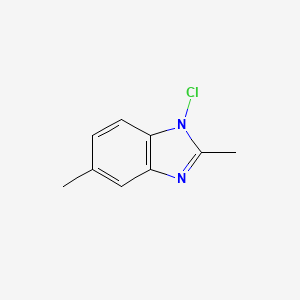
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core with a pyridine ring attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the pyrrolidinone core.
Hydroxylation and Methylation: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like methyl iodide and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one exerts its effects would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-2-yl)-1lambda~5~-pyrrolidin-2-one: Similar structure but with the pyridine ring in a different position.
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-4-yl)-1lambda~5~-pyrrolidin-2-one: Another positional isomer.
3-Hydroxy-1-methyl-1-oxo-5-(quinolin-3-yl)-1lambda~5~-pyrrolidin-2-one: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one lies in its specific arrangement of functional groups and rings, which can confer unique chemical and biological properties.
Propiedades
| 94836-68-7 | |
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-hydroxy-1-methyl-1-oxido-5-pyridin-3-ylpyrrolidin-1-ium-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-12(15)8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3 |
Clave InChI |
MOWNUMJVOMRGGO-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(C(CC(C1=O)O)C2=CN=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


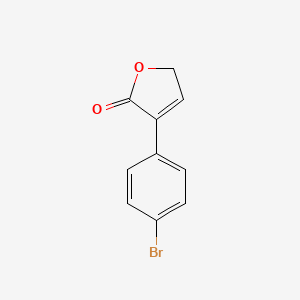

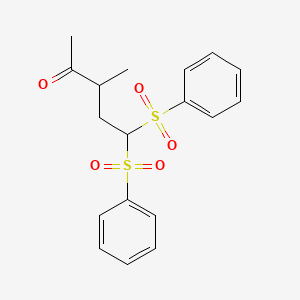

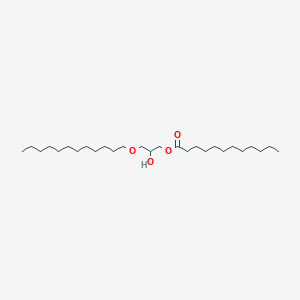
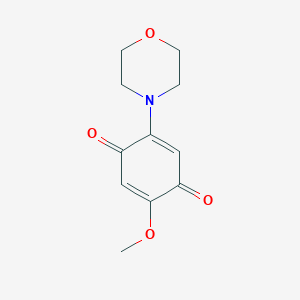
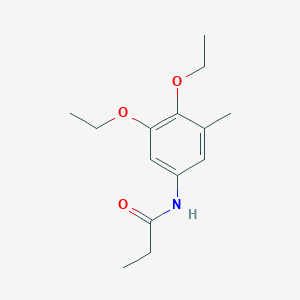
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
